2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride
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Overview
Description
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Alkylation: The benzodiazole core is then alkylated using an appropriate alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate.
Amination: The resulting alkylated benzodiazole is then reacted with an amine, such as ethylamine, to introduce the ethan-1-amine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring or the amine group.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The amine group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another benzodiazole derivative with applications in organic electronics.
2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with similar heterocyclic structure and potential biological activities.
Uniqueness
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. Its combination of a butyl group, phenyl group, and ethan-1-amine group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H25Cl2N3 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(1-butyl-5-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H23N3.2ClH/c1-2-3-13-22-18-10-9-16(15-7-5-4-6-8-15)14-17(18)21-19(22)11-12-20;;/h4-10,14H,2-3,11-13,20H2,1H3;2*1H |
InChI Key |
LJRFGLWZAZOFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C3=CC=CC=C3)N=C1CCN.Cl.Cl |
Origin of Product |
United States |
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